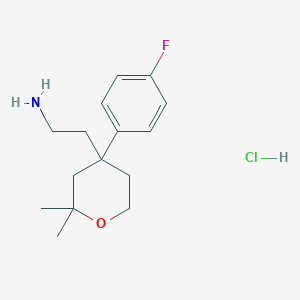

2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

CAS No.: 464878-27-1

Cat. No.: VC5465600

Molecular Formula: C15H23ClFNO

Molecular Weight: 287.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 464878-27-1 |

|---|---|

| Molecular Formula | C15H23ClFNO |

| Molecular Weight | 287.8 |

| IUPAC Name | 2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-yl]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C15H22FNO.ClH/c1-14(2)11-15(7-9-17,8-10-18-14)12-3-5-13(16)6-4-12;/h3-6H,7-11,17H2,1-2H3;1H |

| Standard InChI Key | SIECOTHQEQTFIW-UHFFFAOYSA-N |

| SMILES | CC1(CC(CCO1)(CCN)C2=CC=C(C=C2)F)C.Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name 2-(4-(4-fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine hydrochloride reflects its hybrid architecture, combining a tetrahydropyran ring, fluorinated aromatic system, and ethylamine backbone . The molecular formula C₁₅H₂₃ClFNO confirms the presence of 15 carbon atoms, 23 hydrogens, one chlorine, one fluorine, one nitrogen, and one oxygen atom . The hydrochloride salt enhances stability and solubility, a common feature in pharmaceutical intermediates .

Structural Analysis

The compound’s structure comprises three key regions:

-

A 2,2-dimethyltetrahydro-2H-pyran ring, which introduces steric bulk and influences conformational stability.

-

A 4-fluorophenyl group para-substituted on the pyran ring, contributing electron-withdrawing effects and modulating lipophilicity.

-

An ethylamine side chain protonated as a hydrochloride salt, enabling ionic interactions in biological systems .

The SMILES notation CC1(C)CC(CCN)(C2=CC=C(F)C=C2)CCO1.[H]Cl encodes this topology, emphasizing the pyran-oxygen bridge and fluorine position .

Synthesis and Manufacturing

Synthetic Pathways

Production involves multi-step organic reactions, typically starting with fluorinated aromatic precursors and tetrahydropyran intermediates. Key steps include:

-

Ring Formation: Cyclization of diols or epoxides to construct the 2,2-dimethyltetrahydropyran scaffold.

-

Friedel-Crafts Alkylation: Introducing the 4-fluorophenyl group via electrophilic aromatic substitution under acidic conditions.

-

Amine Functionalization: Coupling the pyran-fluorophenyl intermediate with ethylamine, followed by hydrochloride salt formation .

Optimization Parameters

-

Temperature: Reactions often proceed at 50–80°C to balance kinetics and side-product formation.

-

Catalysts: Lewis acids (e.g., AlCl₃) may facilitate aryl group attachment.

-

Solvents: Polar aprotic solvents like dichloromethane enhance solubility of intermediates .

A representative synthesis yield ranges from 60–75%, with purity ≥95% achieved via recrystallization .

Physicochemical Properties

The compound exhibits moderate lipophilicity (LogP ~2.8), suggesting balanced membrane permeability and aqueous solubility . Stability studies indicate no degradation under nitrogen at −20°C for 12 months .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 1.28 (s, 6H, CH₃), 2.85–3.15 (m, 4H, CH₂NH₂), 4.10 (t, 2H, OCH₂), 7.12–7.45 (m, 4H, Ar-H) .

-

HPLC: Retention time 8.2 min (C18 column, 70:30 acetonitrile:water) .

Current Research and Future Directions

Ongoing studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume